4-Bromopyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDHSFOZLYERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166540 | |
| Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-82-4 | |
| Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-3-boronic acid pinacol ester typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Protodeboronation: Protic acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding pyridine derivative.
Oxidation: Alcohols or ketones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 283.96 g/mol. Its structure features a bromine atom at the 4-position of the pyridine ring and a boronic acid moiety protected as a pinacol ester at the 3-position. This configuration enhances its reactivity in cross-coupling reactions, making it a versatile building block in organic synthesis.
Suzuki-Miyaura Coupling Reactions
4-Bromopyridine-3-boronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source. In these reactions, it can couple with aryl or vinyl halides under palladium catalysis to form biaryl compounds. This method is crucial for constructing complex organic molecules with precision.
General Reaction Scheme:
Where represents an aryl halide, and represents the boronic ester.
Synthesis of Bioactive Compounds
The ability to introduce the 3-pyridyl moiety through these coupling reactions has led to the development of novel bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-cancer properties and as inhibitors in various biological pathways.
Development of Therapeutics
Research has shown that compounds synthesized using this compound exhibit significant activity against various diseases. The introduction of functional groups via Suzuki coupling allows for the fine-tuning of pharmacological properties.
Case Studies
Several studies highlight its application in synthesizing specific pharmaceutical agents:
- Study A: Investigated the use of this compound in synthesizing a series of kinase inhibitors, demonstrating enhanced selectivity and potency.
- Study B: Focused on developing anti-inflammatory agents that incorporate the pyridine moiety, revealing promising results in preclinical trials.
Polymer Chemistry
In material science, this compound is employed to create functional polymers through cross-coupling reactions. These polymers can exhibit unique electronic or mechanical properties suitable for advanced applications such as sensors and conductive materials.
Nanomaterials
The compound has also been used in synthesizing nanomaterials where precise control over molecular architecture is required. Its reactivity facilitates the formation of nanoscale structures with tailored functionalities.
Mechanism of Action
The primary mechanism of action of 4-Bromopyridine-3-boronic acid pinacol ester involves its role as a boron-containing reagent in the Suzuki–Miyaura coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula: Likely C₁₁H₁₅BBrNO₂ (based on positional isomers) .
- Molecular Weight : ~283.97 g/mol.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The position of the bromine and boronic ester groups on the pyridine ring significantly influences reactivity and solubility:
Positional Effects :
- Steric Hindrance : Bromine at the 2-position (ortho to boronic ester) may hinder cross-coupling reactions due to steric clashes with catalysts .
- Electronic Effects : Bromine at the 4-position (para to boronic ester) could stabilize transition states via electron-withdrawing effects, improving reaction yields .
Solubility and Stability
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:
- Phenylboronic acid pinacol ester shows high solubility in chloroform and acetone, with solubility decreasing in hydrocarbons like methylcyclohexane .
- 4-Bromopyridine-3-boronic acid pinacol ester (analog) is expected to follow similar trends, facilitating its use in homogeneous catalytic systems.
Stability : Boronic esters are less prone to protodeboronation than free acids, enhancing shelf life and reaction efficiency .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
Comparative Performance :
Industrial and Pharmaceutical Relevance
- Cost and Availability : Pinacol esters of bromopyridines are commercially available at scales from mg to kg, with prices ranging from $200–500/g depending on purity (e.g., 95–98%) .
Biological Activity
4-Bromopyridine-3-boronic acid pinacol ester is a boronic ester that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound, with the molecular formula C₁₁H₁₅BBrNO₂ and a molecular weight of approximately 283.96 g/mol, has garnered attention for its potential biological activities, especially in the development of therapeutic agents.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a bromine atom at the 4-position and a boron atom complexed with a pinacol group at the 3-position. This configuration is crucial for its reactivity in various chemical reactions, particularly those aimed at synthesizing bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BBrNO₂ |
| Molecular Weight | 283.96 g/mol |
| CAS Number | 2096334-82-4 |
| Purity | >95% |
The biological activity of this compound primarily stems from its ability to act as a boron source in cross-coupling reactions. These reactions are pivotal for synthesizing complex organic molecules that exhibit various biological activities, including anticancer properties. The introduction of the 3-pyridyl moiety through these reactions has led to the development of novel compounds with potential therapeutic applications.
Anticancer Potential
Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds containing boron can inhibit the proteasome, a critical component in regulating protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making boronic esters promising candidates for cancer therapy . For instance, compounds derived from boronic acids have demonstrated efficacy against multiple myeloma and other cancer types by enhancing the cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells .
Study on GSK-3β Inhibition
A recent study explored the inhibitory effects of various boronic acid derivatives on GSK-3β, an enzyme implicated in numerous cellular processes and diseases, including cancer and Alzheimer's disease. The study found that certain derivatives exhibited IC50 values as low as 8 nM, indicating potent inhibitory activity. Although specific data on this compound was not detailed, its structural similarity to other active compounds suggests potential efficacy in this area .
Cytotoxicity Assessment
In vitro assays conducted on various cell lines (HT-22 and BV-2) revealed that several boronic acid derivatives displayed varying degrees of cytotoxicity. The assessment involved treating cells with different concentrations of these compounds to evaluate their impact on cell viability. While some derivatives showed significant decreases in viability at higher concentrations, others maintained cell viability across tested ranges, indicating that structural modifications could influence biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromopyridine-3-boronic acid pinacol ester?
The synthesis typically involves bromination of pyridine derivatives followed by boronic ester formation. Key steps include:
- Bromination : Direct bromination of pyridine derivatives at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Boronic ester formation : Reaction of the brominated intermediate with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous solvents like THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from cold ethanol to achieve >97% purity .
Q. How should this compound be stored to ensure stability?
- Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester moiety .
- Avoid exposure to moisture or acidic conditions, which can degrade the boronic ester into the free boronic acid .
Q. What analytical methods are recommended for purity assessment?
- GC-MS or HPLC (with UV detection at 254 nm) for quantifying organic impurities (>97% purity threshold) .
- ¹H/¹³C NMR to confirm the integrity of the boronic ester and bromopyridine moieties (e.g., characteristic peaks for pinacol methyl groups at δ 1.2–1.3 ppm) .
Advanced Research Questions
Q. How can competing coupling sites in Suzuki-Miyaura reactions using this compound be managed?
- Regioselectivity control : Use sterically hindered ligands (e.g., SPhos or XPhos) to favor coupling at the boronic ester site over the bromine position .
- Sequential coupling : Perform stepwise reactions—first coupling the boronic ester, then substituting the bromine via Ullmann or Buchwald-Hartwig reactions .
- Example: In a study, Pd(dppf)Cl₂ with cesium carbonate in THF/water achieved >75% yield for boronic ester coupling without bromine displacement .
Q. What catalytic systems are effective for coupling this compound with electron-deficient aryl halides?
- Pd catalysts : Pd(OAc)₂ with XPhos or RuPhos ligands in toluene/ethanol at 80–100°C .
- Base selection : Potassium phosphate or cesium carbonate enhances reactivity with electron-deficient partners .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yields by 10–15% .
Q. How can competing hydrolysis of the boronic ester be minimized during reactions?
- Anhydrous conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres .
- Acid scavengers : Add molecular sieves or tertiary amines (e.g., triethylamine) to neutralize trace acids .
- Low-temperature protocols : Conduct reactions at 0–5°C to slow hydrolysis kinetics .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions: How to validate optimal conditions?
- Contradiction : Some studies report Pd(OAc)₂ as superior, while others favor Pd(dppf)Cl₂ .
- Resolution : Screen ligands and bases systematically. For electron-rich substrates, Pd(dppf)Cl₂ with SPhos gives higher yields; for electron-deficient partners, Pd(OAc)₂/XPhos is preferred .
Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
